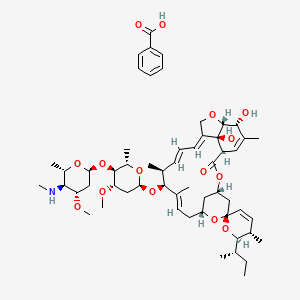

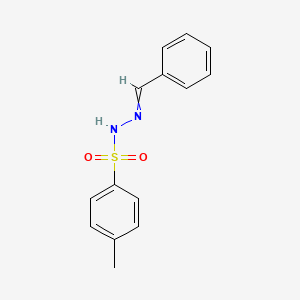

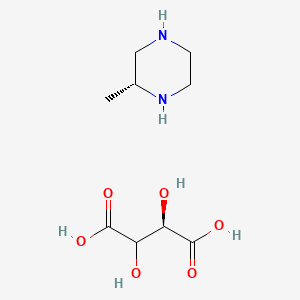

![molecular formula C₁₂H₂₀O₄S B1148307 ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate CAS No. 154335-57-6](/img/structure/B1148307.png)

ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl methanesulfonate (EMS) is recognized as an alkylating agent involved in mutagenic and carcinogenic processes. It has a notable role in chemical synthesis and genetic studies due to its reactivity and effects on DNA.

Synthesis Analysis

The synthesis and characterization of EMS-related compounds involve reactions with various sulfonate and phosphonate ligands, leading to the formation of complex structures. For example, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid, showing the versatility of methanesulfonate in forming self-assemblies with potential applications in materials science (Shankar et al., 2011).

Molecular Structure Analysis

The molecular and supramolecular structures of EMS derivatives demonstrate varied bonding modes and arrangements. For instance, studies on N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and related compounds reveal differences in molecular conformations and interactions, highlighting the impact of structural variations on chemical behavior (Jacobs et al., 2013).

Chemical Reactions and Properties

EMS is known for its mutagenic properties, affecting genetic material by inducing mutations through alkylation of DNA. This reactivity underlines its significance in genetic research and its potential hazards (Sega, 1984).

Physical Properties Analysis

The analysis of EMS's physical properties, such as its vibrational spectra, provides insights into its stability and conformational preferences. Studies using density functional theory and spectroscopic methods reveal details about its electronic structure and molecular vibrations, offering clues to its reactivity and interactions with biological molecules (Tuttolomondo et al., 2005).

Chemical Properties Analysis

The chemical behavior of EMS, including its interaction with nucleic acids and role in inducing genetic mutations, has been extensively studied. These interactions are critical for understanding its mutagenic potential and applications in molecular biology (Farrance & Ivarie, 1985).

Applications De Recherche Scientifique

Physicochemical Properties and Ecotoxicity

A study by Sardar et al. (2018) synthesized protic ionic liquids (PILs) using camphorsulfonate anion with different cations, including a structure similar to the queried chemical. These PILs were characterized for their physicochemical properties, such as density, viscosity, and thermal degradation. The ILs showed strong Brönsted acidities and were tested for toxicity against human pathogenic bacteria, indicating potential applications in green chemistry and environmental toxicity assessment (Sardar et al., 2018).

Synthesis and Chemical Reactions

Bondar' et al. (2001) reported on the synthesis and chemical reactions involving structures similar to the queried compound. Specifically, the study focused on dehydration reactions and the formation of compounds with potential applications in organic synthesis and materials science (Bondar' et al., 2001).

Molecular Mechanics Calculations

Allinger et al. (1991) conducted molecular mechanics (MM3) calculations on sulfides, including compounds structurally related to the queried chemical. This study's findings are relevant to understanding the molecular properties and interactions of such compounds, which could be crucial in designing new materials and studying their physical properties (Allinger et al., 1991).

Environmental Monitoring and Safety

Lee et al. (2003) developed a new method for determining methanesulfonic acid esters, showcasing the importance of these compounds in environmental monitoring and safety. This study underscores the potential applications of related compounds in detecting and quantifying pollutants (Lee et al., 2003).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl [(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4S/c1-4-16-17(14,15)8-12-6-5-9(7-10(12)13)11(12,2)3/h9H,4-8H2,1-3H3/t9?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHGNNYOXDWQFY-FFFFSGIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOS(=O)(=O)C[C@@]12CCC(C1(C)C)CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

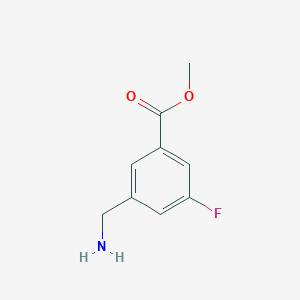

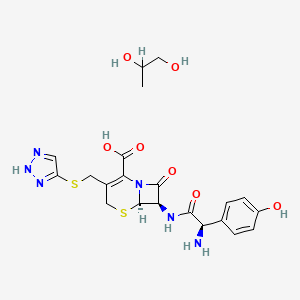

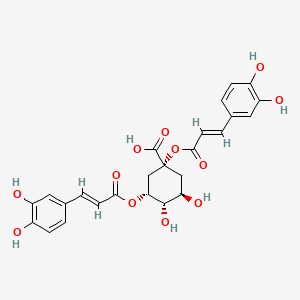

![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)

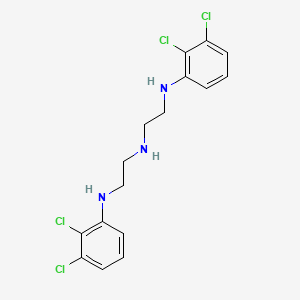

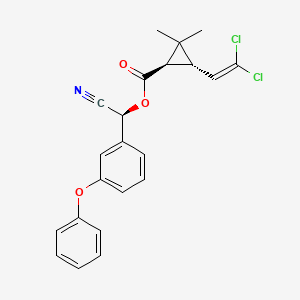

![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)